An In-depth Technical Guide to the Chemical Properties of Octyl Octanoate
An In-depth Technical Guide to the Chemical Properties of Octyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] This fatty acid ester is a clear, colorless liquid with a characteristically fruity and oily aroma.[2][3] Its unique combination of properties, including its emollient nature, high stability, and low volatility, has led to its widespread use in the cosmetics, food, pharmaceutical, and industrial sectors.[4][5] In pharmaceutical formulations, it is of particular interest as a penetration enhancer for topical drug delivery.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of octyl octanoate, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.
Chemical and Physical Properties
A summary of the key chemical identifiers and physicochemical properties of octyl octanoate is provided below.
Table 1: Chemical Identifiers for Octyl Octanoate
| Identifier | Value |
| IUPAC Name | octyl octanoate |
| Synonyms | Octyl caprylate, Caprylic acid octyl ester, n-Octyl caprylate[1] |
| CAS Number | 2306-88-9[2] |
| Molecular Formula | C16H32O2[2] |
| SMILES | CCCCCCCCOC(=O)CCCCCCC[2] |
| InChI | 1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3[3] |
| InChIKey | DJNTZVRUYMHBTD-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of Octyl Octanoate
| Property | Value | Reference(s) |
| Molecular Weight | 256.42 g/mol | [2] |
| Appearance | Colorless clear liquid | [6] |
| Melting Point | -18.1 °C | [2] |
| Boiling Point | 306.00 to 307.00 °C @ 760.00 mm Hg | [2] |
| Density | 0.859 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.435 | [3] |
| Vapor Pressure | 0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C | [2] |
| Solubility | Soluble in alcohol; insoluble in water | [2] |
| Flash Point | 283.00 °F (139.44 °C) | [6] |
Synthesis of Octyl Octanoate
Octyl octanoate can be synthesized through two primary methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis.
Experimental Protocol 1: Fischer Esterification
This method involves the reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically with the removal of water to drive the reaction to completion.[4]
Materials:
-
Octanoic acid
-
1-Octanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add equimolar amounts of octanoic acid and 1-octanol.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the carboxylic acid).
-
Add toluene to the flask to facilitate the azeotropic removal of water.[4]
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude octyl octanoate.
-
The product can be further purified by vacuum distillation.
Experimental Protocol 2: Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to conventional methods, often resulting in higher yields with fewer byproducts.[4] Lipases are commonly used as biocatalysts for this reaction.
Materials:
-
Octanoic acid
-
1-Octanol
-
Immobilized lipase (e.g., from Candida antarctica or Rhizopus arrhizus)[1][4]
-
Anhydrous hexane (or solvent-free system)
-
Molecular sieves (optional, to remove water)
Equipment:
-
Shaker incubator or stirred-tank reactor
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine octanoic acid and 1-octanol in a desired molar ratio (e.g., 1:1) in a solvent-free system or in an organic solvent like hexane.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.
-
If the reaction is performed in a solvent, add activated molecular sieves to remove the water produced.
-
Incubate the reaction mixture at a controlled temperature (typically 30-60°C) with constant agitation (e.g., 150-200 rpm) in a shaker incubator.
-
Monitor the reaction progress over time by taking samples and analyzing them using techniques like gas chromatography (GC).
-
Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
The liquid phase, containing the product, can be purified, if necessary, by vacuum distillation.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of octyl octanoate is characterized by signals corresponding to the various methylene and methyl groups in the octyl and octanoyl chains.
Table 3: Predicted ¹H NMR Chemical Shifts for Octyl Octanoate in CDCl₃
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (octanoyl) | ~0.88 | t | 3H |
| CH₃ (octyl) | ~0.88 | t | 3H |
| (CH₂)₅ (octanoyl) | ~1.27 | m | 10H |
| (CH₂)₅ (octyl) | ~1.29 | m | 10H |
| α-CH₂ (octanoyl) | ~2.28 | t | 2H |
| O-CH₂ (octyl) | ~4.05 | t | 2H |
| β-CH₂ (octyl) | ~1.62 | p | 2H |
Note: 't' denotes a triplet, 'p' denotes a pentet, and 'm' denotes a multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for Octyl Octanoate in CDCl₃
| Assignment | Chemical Shift (ppm) |
| C=O | ~173.9 |
| O-CH₂ | ~64.4 |
| α-CH₂ (octanoyl) | ~34.3 |
| CH₂ chains | ~22.6 - 31.8 |
| CH₃ | ~14.1 |
Infrared (IR) Spectroscopy
The IR spectrum of octyl octanoate displays characteristic absorption bands for an ester.
Table 5: Key IR Absorption Bands for Octyl Octanoate
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1740 | C=O | Ester carbonyl stretch |
| ~1170 | C-O | Ester C-O stretch |
| ~2850-2960 | C-H | Aliphatic C-H stretch |
Toxicological Data
Table 6: Acute Oral Toxicity of a Related Compound
| Compound | Species | Route | LD50 |
| Cetearyl Octanoate | Rat | Oral | > 8.0 mL/kg |
Applications
The chemical properties of octyl octanoate directly relate to its diverse applications.
-
Cosmetics and Personal Care: Due to its emollient properties, octyl octanoate is widely used in skincare products like creams and lotions to soften and smooth the skin.[4] Its low toxicity and biocompatibility make it a safe ingredient for these applications.
-
Food and Fragrance: Its pleasant fruity and oily aroma makes it a valuable component as a flavoring agent in the food industry and as a fragrance ingredient in perfumes.[2][4]
-
Pharmaceuticals: In topical drug formulations, octyl octanoate acts as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients through the skin.[4] Its nature as a good solvent for nonpolar compounds and its biocompatibility are key to this application.
-
Industrial Uses: Octyl octanoate serves as a solvent for resins and coatings and as a plasticizer to improve the flexibility of polymers.[4]
Conclusion
Octyl octanoate is a versatile fatty acid ester with a well-characterized chemical and physical profile. Its synthesis can be achieved through both traditional and green chemistry approaches, offering flexibility for various production scales and purity requirements. The spectroscopic data provides a clear fingerprint for its identification and quality control. With its favorable safety profile and multifunctional properties, octyl octanoate continues to be a compound of significant interest for researchers and professionals in a wide range of scientific and industrial fields, particularly in the development of advanced cosmetic and pharmaceutical formulations.
References
- 1. Octyl octanoate | 2306-88-9 | Benchchem [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. Octyl octanoate = 98 , FG 2306-88-9 [sigmaaldrich.com]
- 4. Buy Octyl octanoate | 2306-88-9 [smolecule.com]
- 5. medical-equipment-and-supplies.com [medical-equipment-and-supplies.com]
- 6. octyl octanoate, 2306-88-9 [thegoodscentscompany.com]
